2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE
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Overview
Description
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE is a complex organic compound with a unique structure that combines a benzothiazole ring with an ethoxy group and a fluorophenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with 4-fluoroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group or the fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE
- 2-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE
Uniqueness
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S2/c1-2-21-13-7-8-14-16(9-13)23-17(19-14)22-10-15(20)11-3-5-12(18)6-4-11/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQYQAIFILULLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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